molecular formula C15H20N2O B1210247 Verruculotoxin CAS No. 56092-63-8

Verruculotoxin

Cat. No.: B1210247
CAS No.: 56092-63-8
M. Wt: 244.33 g/mol
InChI Key: CUANCTHYEDWUMU-KBPBESRZSA-N
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Description

Verruculotoxin is an organonitrogen heterocyclic compound and an organic heterobicyclic compound . It is a natural product found in Talaromyces verruculosus .


Synthesis Analysis

The synthesis of this compound has been studied and documented in several papers . For instance, a paper published in the Journal of the American Chemical Society discusses the structure and synthesis of this compound .


Molecular Structure Analysis

This compound has a molecular formula of C15H20N2O . Its structure has been studied in detail, as documented in various publications .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the search results, its synthesis likely involves a series of chemical reactions .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 436.4±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Muscle Potentiation

Verruculotoxin has been studied for its potential to enhance muscle twitch tension. Field, Bowen, and Cole (1978) found that this compound acts directly on isolated mammalian and amphibian skeletal muscles, increasing twitch tensions significantly in rat diaphragm and frog sartorius muscles. The study indicates this compound’s similarity to caffeine and other muscle potentiators, suggesting its utility in exploring muscle physiology and potential therapeutic applications (Field, Bowen, & Cole, 1978).

Neurotoxin Research

Adams and Olivera (1994) discussed the role of neurotoxins like this compound in research, emphasizing their specific actions on molecular targets in the nervous system. Neurotoxins are used as selective diagnostic ligands in research, aiding in characterizing ion channels and receptors. However, they cautioned about the complexities of neurotoxin effects on experimental interpretation, highlighting the need for careful application in scientific studies (Adams & Olivera, 1994).

Cardiac Research

Wang et al. (2007) explored the effects of verrucotoxin on cardiac myocytes, particularly its action on ATP-sensitive K+ (KATP) channels. Their study revealed that verrucotoxin inhibits KATP current via a muscarinic M3 receptor-PKC pathway, offering insights into the toxic effects of verrucotoxin on the cardiovascular system. This research opens avenues for further exploration of cardiac physiology and pathophysiology, and the development of potential therapeutic strategies (Wang et al., 2007).

Limitations and Ethical Considerations

The research involving this compound also reflects the broader ethical and methodological concerns in scientific studies. Norman (2019) highlighted the limitations of animal studies in predicting human toxicity, a pertinent issue in the context of researching potent substances like this compound. This review underscores the importance of considering alternative research methods and ensuring the scientific merit of animal-based research, especially in drug development and toxicological studies (Norman, 2019).

Mechanism of Action

Verruculotoxin has been studied to interact with both calcium ion channels and potassium ATP channels . The calcium ion channel is modulated by the activation of the β-adrenoceptors when this compound binds .

Properties

IUPAC Name

(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUANCTHYEDWUMU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204639
Record name Verruculotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56092-63-8
Record name Verruculotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56092-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verruculotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verruculotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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